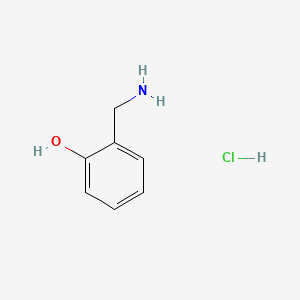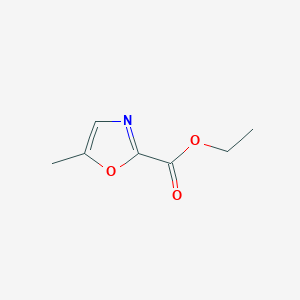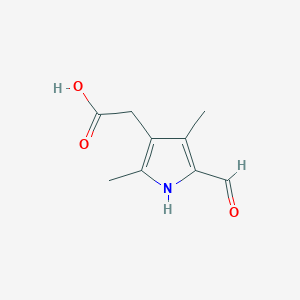
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride" is a chiral amino acid derivative that is structurally related to several compounds with significant pharmacological activities. For instance, similar structures have been used in the synthesis of sitagliptin, a medication for diabetes, and in the development of various pharmacologically active substances such as nootropics and myorelaxants .
Synthesis Analysis
The synthesis of related compounds often involves enantioselective methods to obtain the desired chiral purity. For example, the synthesis of (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a precursor to sitagliptin, was achieved using a palladium-catalyzed coupling followed by a proline-catalyzed reaction, reduction, and tosylation steps, yielding the product with high enantiomeric excess . Similarly, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester was used to synthesize (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the importance of chiral centers in the synthesis of bioactive compounds .
Molecular Structure Analysis
The molecular structure and vibrational spectra of a related compound, 4-amino-3(4-chlorophenyl) butanoic acid, were studied using Fourier transform infrared (FT-IR) and Raman spectroscopy. Computational methods such as Hartree–Fock and density functional theory were employed to predict various properties, including molecular electronic energy, geometrical structure, and vibrational spectra. The first-order hyperpolarizability and related properties were also calculated, indicating the molecule's potential for nonlinear optical applications .
Chemical Reactions Analysis
The chemical behavior of (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride can be inferred from similar compounds. For instance, the racemic version of 3-(p-chlorophenyl)-4-aminobutanoic acid was resolved into enantiomers, and their pharmacological activity was compared, highlighting the significance of stereochemistry in biological interactions . Additionally, the synthesis of 3,4-disubstituted 4-aminobutanoic acids involved hydrolysis and decarboxylation reactions, which are common in the manipulation of amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives like "(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride" are crucial for their application in pharmaceuticals. The stability, solubility, and reactivity of these compounds are influenced by their molecular structure, particularly the presence of functional groups such as amino and carboxylic acid groups. The chiral nature of these compounds also affects their pharmacokinetics and pharmacodynamics, as seen in the pharmacological activity differences between enantiomers .
科学的研究の応用
Crystal Engineering
Baclofen, closely related to "(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride," has been explored as a tool in crystal engineering. Studies have focused on the multicomponent crystals formed between baclofen and various acids, demonstrating its potential in forming stable crystal structures with specific intermolecular interactions. This research sheds light on the conformation and protonation properties of the baclofen moiety, offering insights into its versatility in crystal formation and the thermal stability of these crystals (Báthori & Kilinkissa, 2015).
Molecular Docking and Structural Analysis
Molecular docking and structural analysis of compounds structurally similar to "(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride" have revealed their potential in inhibiting biological targets like Placenta growth factor (PIGF-1). These studies provide a comprehensive understanding of the vibrational, structural, electronic, and optical characteristics of the compounds, highlighting their significance in pharmacological research. The noncovalent interactions identified in these molecules suggest their importance in drug design and the development of new therapeutic agents (Vanasundari et al., 2018).
Synthesis of New Compounds
Research has also focused on the synthesis of new compounds utilizing derivatives of γ-aminobutyric acid, including those similar to "(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride." These compounds have shown a wide range of pharmacological activities, making them subjects of interest for the development of new medications. The synthesis methods discussed provide valuable insights into the preparation of these compounds, emphasizing their potential in medical practice as nootropic agents and muscle relaxants (Vasil'eva et al., 2016).
Thermodynamic Models and Solubility Studies
Another aspect of scientific research involves the determination of the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents. This research is crucial for understanding the solubility behavior of related compounds and for developing thermodynamic models that accurately predict their solubility in different environments. Such studies are essential for pharmaceutical formulation and the design of drugs with optimal absorption and bioavailability properties (Fan et al., 2016).
Enzymatic Synthesis and Biosynthesis
The enzymatic synthesis and biosynthesis of chiral amines using transaminases have been explored, with a focus on producing optically pure compounds. This approach has significant implications for the manufacture of pharmaceuticals, demonstrating the capability of enzymes to facilitate the production of compounds with high enantiomeric excess. Such research highlights the potential of biocatalysis in the green and efficient synthesis of chiral intermediates for drug development (Tang et al., 2019).
特性
IUPAC Name |
(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZEMBEPQATGG-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C[C@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)
![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)







